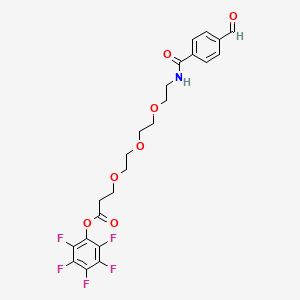

Ald-Ph-amido-PEG3-C2-Pfp ester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C23H22F5NO7 |

|---|---|

Molekulargewicht |

519.4 g/mol |

IUPAC-Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C23H22F5NO7/c24-17-18(25)20(27)22(21(28)19(17)26)36-16(31)5-7-33-9-11-35-12-10-34-8-6-29-23(32)15-3-1-14(13-30)2-4-15/h1-4,13H,5-12H2,(H,29,32) |

InChI-Schlüssel |

UZFBSFAFSYFMJG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Ald-Ph-amido-PEG3-C2-Pfp Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG3-C2-Pfp ester is a heterobifunctional, non-cleavable crosslinker integral to the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This molecule incorporates three key chemical features: an aldehyde group, a polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on practical experimental protocols and data presentation for the scientific community.

Core Structure and Properties

The fundamental structure of this compound consists of a phenyl ring bearing an aldehyde group, connected via an amide bond to a three-unit PEG spacer, which is in turn linked to a C2-Pfp ester.

Chemical Structure:

This unique architecture imparts specific functionalities that are highly valuable in the construction of complex biomolecules. The aldehyde group provides a reactive handle for conjugation to molecules bearing aminooxy or hydrazide moieties. The PFP ester is a highly efficient amine-reactive group for forming stable amide bonds. The PEG3 spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.[1][2]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₃H₂₂F₅NO₇ | [3] |

| Molecular Weight | 519.4 g/mol | [3] |

| CAS Number | 2101206-21-5 | [3][4] |

| Purity | >96% | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF | [5][6] |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [7] |

Functional Group Reactivity and Advantages

The utility of this compound stems from the distinct reactivity of its terminal functional groups.

Pentafluorophenyl (PFP) Ester:

The PFP ester is an activated ester that readily reacts with primary and secondary amines to form a highly stable amide bond.[5][8][9][10] This reaction is efficient and proceeds under mild conditions. A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their greater resistance to hydrolysis in aqueous media.[5][8] This enhanced stability leads to higher conjugation efficiencies and reproducibility, as the competing hydrolysis reaction is minimized.

Aldehyde Group:

The benzaldehyde (B42025) moiety serves as a versatile reactive partner for nucleophiles such as hydrazides and aminooxy groups, forming hydrazones and oximes, respectively. These reactions are chemoselective and can be performed under conditions compatible with biological molecules. This dual reactivity allows for a two-step conjugation strategy, where the PFP ester can be reacted first, followed by the conjugation of a second molecule to the aldehyde group.

Applications in Antibody-Drug Conjugate (ADC) Development

This compound is primarily employed as a non-cleavable linker in the synthesis of ADCs.[1][7][11] ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker plays a crucial role in the stability and efficacy of the ADC.

The workflow for ADC synthesis using this linker typically involves the following steps:

-

Antibody Modification: The PFP ester end of the linker is reacted with lysine (B10760008) residues on the antibody surface to form a stable amide bond.

-

Drug Conjugation: The aldehyde end of the linker-antibody conjugate is then reacted with a payload molecule that has been functionalized with a hydrazide or aminooxy group.

The non-cleavable nature of the resulting amide and hydrazone/oxime bonds ensures that the cytotoxic drug remains attached to the antibody in circulation, minimizing off-target toxicity. The drug is released only after the ADC is internalized by the target cancer cell and the antibody is degraded in the lysosome.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Conjugation of this compound to a Protein

This protocol describes the general procedure for labeling a protein with the linker via its amine-reactive PFP ester.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare the Linker Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10-20 mM.

-

Conjugation Reaction: Add a 5-20 fold molar excess of the linker solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

-

Quenching: (Optional) Add quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to quench any unreacted PFP ester.

-

Purification: Remove excess linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

-

Characterization: Characterize the conjugate to determine the degree of labeling using methods such as UV-Vis spectroscopy, mass spectrometry, or HPLC.

Protocol 2: Conjugation of a Hydrazide-Modified Payload to the Aldehyde-Functionalized Protein

This protocol outlines the steps for attaching a hydrazide-containing molecule to the aldehyde-functionalized protein from Protocol 1.

Materials:

-

Aldehyde-functionalized protein

-

Hydrazide-modified payload

-

Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)

-

Purification system

Procedure:

-

Prepare the Aldehyde-Functionalized Protein: Exchange the buffer of the aldehyde-functionalized protein to the reaction buffer (pH 4.5-5.5).

-

Prepare the Payload Solution: Dissolve the hydrazide-modified payload in a compatible solvent.

-

Conjugation Reaction: Add a 2-10 fold molar excess of the payload solution to the protein solution.

-

Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 24-48 hours.

-

Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography or hydrophobic interaction chromatography (HIC) to remove unreacted payload and other impurities.

-

Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.

Visualizations

Logical Workflow for ADC Synthesis

The following diagram illustrates the logical workflow for the synthesis of an Antibody-Drug Conjugate using this compound.

Caption: Workflow for ADC synthesis using the bifunctional linker.

Reaction Scheme: PFP Ester Aminolysis

This diagram illustrates the reaction between the PFP ester and a primary amine.

Caption: Formation of a stable amide bond from a PFP ester and an amine.

Conclusion

This compound is a well-defined and highly useful crosslinker for researchers in drug development and bioconjugation. Its bifunctional nature, coupled with the advantageous properties of the PFP ester and the PEG spacer, provides a robust tool for the construction of complex biomolecules like ADCs. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

References

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. Ald-Ph-amido-PEG3-C2-NH2 [myskinrecipes.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Page loading... [wap.guidechem.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Ald-Ph-PEG2-NHS ester, 1807521-07-8 | BroadPharm [broadpharm.com]

- 7. 化合物 this compound|T17385|TargetMol - ChemicalBook [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 10. PEG PFP ester | BroadPharm [broadpharm.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Ald-Ph-amido-PEG3-C2-Pfp Ester: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG3-C2-Pfp ester is a heterobifunctional, non-cleavable linker critical in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2] This guide provides a comprehensive overview of its chemical properties, applications, and the methodologies for its use. ADCs are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small-molecule drug.[3] The linker plays a pivotal role in the stability, efficacy, and safety of an ADC. This compound, with its distinct reactive ends and a polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the creation of stable and effective ADCs.

Chemical Properties and Structure

This compound is characterized by three key components: an aldehyde group, a PEG3 spacer, and a pentafluorophenyl (Pfp) ester. The aldehyde group provides a reactive handle for conjugation to molecules bearing an amine or other nucleophilic groups. The PEG3 spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate. The Pfp ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines, such as the lysine (B10760008) residues on an antibody.

| Property | Value | Reference |

| Chemical Formula | C23H22F5NO7 | [4] |

| Molecular Weight | 519.42 g/mol | [5] |

| CAS Number | 2101206-21-5 | [5] |

| Appearance | White to off-white solid | N/A |

| Purity | >96% | [4] |

| Solubility | Soluble in organic solvents such as DMSO and DMF | [6][7][8][9] |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |

Applications in Antibody-Drug Conjugates

The primary application of this compound is in the synthesis of non-cleavable ADCs.[1] In this context, the Pfp ester end of the linker is typically reacted with the lysine residues on a monoclonal antibody. The aldehyde end is then used to conjugate a cytotoxic payload. The resulting ADC is stable in circulation. Upon binding to its target antigen on a cancer cell, the ADC is internalized, and the antibody component is degraded in the lysosome, releasing the payload to exert its cytotoxic effect.

Experimental Protocols

I. Conjugation of this compound to a Monoclonal Antibody

This protocol describes the first step in ADC synthesis: the attachment of the linker to the antibody.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Antibody Preparation: Prepare the mAb solution at a concentration of ≥1 mg/mL in the reaction buffer. If the initial buffer contains primary amines (e.g., Tris), exchange it with an amine-free buffer.

-

Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Conjugation Reaction: Add the linker solution to the antibody solution to achieve a molar ratio of approximately 5-15 fold excess of the linker to the antibody. The final concentration of the organic solvent should be less than 10% (v/v).

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

-

Purification: Remove the unreacted linker and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

Characterization: Determine the linker-to-antibody ratio (LAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

II. Conjugation of the Payload to the Linker-Modified Antibody

This protocol outlines the second step: attaching the cytotoxic drug to the aldehyde group of the linker.

Materials:

-

Linker-modified antibody from the previous step

-

Cytotoxic payload with a reactive amine or hydrazide group

-

Reaction buffer (e.g., 100 mM sodium acetate (B1210297) buffer, pH 5.5)

-

Reducing agent (e.g., sodium cyanoborohydride), if forming a stable amine bond via reductive amination.

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

pH Adjustment: Adjust the pH of the linker-modified antibody solution to approximately 5.5 using the reaction buffer.

-

Payload Addition: Add the cytotoxic payload to the antibody solution at a molar excess. The exact ratio will depend on the desired drug-to-antibody ratio (DAR) and the reactivity of the payload.

-

Reductive Amination (if applicable): If a stable amine bond is desired, add a mild reducing agent like sodium cyanoborohydride.

-

Incubation: Incubate the reaction mixture at room temperature for 4-16 hours.

-

Purification: Purify the resulting ADC using size-exclusion chromatography to remove excess payload and other reagents.

-

Characterization: Characterize the final ADC for its DAR, purity, and aggregation using techniques like HIC, SEC, and mass spectrometry.

Signaling Pathway and Experimental Workflow

HER2 Signaling Pathway and ADC Mechanism of Action

A common target for ADCs is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain types of breast and gastric cancers.[10][11] Trastuzumab is a monoclonal antibody that targets the HER2 receptor. When conjugated with a cytotoxic payload like Monomethyl auristatin E (MMAE), a potent microtubule inhibitor, it forms a powerful ADC.[11][12][][14]

The following diagram illustrates the HER2 signaling pathway and the mechanism of action of a non-cleavable ADC targeting HER2.

Caption: HER2 signaling and ADC mechanism of action.

Experimental Workflow for ADC Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and preclinical evaluation of an ADC using this compound.

Caption: A typical workflow for ADC synthesis and evaluation.

Conclusion

This compound is a valuable tool for the development of next-generation antibody-drug conjugates. Its well-defined structure, heterobifunctional reactivity, and the inclusion of a PEG spacer provide researchers with a robust platform for creating stable and effective targeted therapies. The detailed protocols and workflows presented in this guide offer a framework for the successful implementation of this linker in ADC research and development programs. As the field of ADCs continues to evolve, the strategic use of well-characterized linkers like this compound will be paramount to the design of safer and more potent cancer therapeutics.

References

- 1. This compound | ADC连接子 | MCE [medchemexpress.cn]

- 2. 化合物 this compound|T17385|TargetMol - ChemicalBook [m.chemicalbook.com]

- 3. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]

- 4. precisepeg.com [precisepeg.com]

- 5. Pfp ester | Sigma-Aldrich [sigmaaldrich.com]

- 6. Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development: A Case Study on Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development: A Case Study on Bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]

- 12. aacrjournals.org [aacrjournals.org]

- 14. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to the Mechanism and Application of Ald-Ph-amido-PEG3-C2-Pfp Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ald-Ph-amido-PEG3-C2-Pfp ester is a heterobifunctional linker meticulously engineered for the development of advanced bioconjugates, most notably Antibody-Drug Conjugates (ADCs). This technical guide delineates the core mechanism of action of this linker, detailing the specific roles of its constituent parts: the pentafluorophenyl (Pfp) ester, the phenyl-amido core, the polyethylene (B3416737) glycol (PEG) spacer, the C2 alkyl chain, and the terminal aldehyde. A comprehensive overview of its application in ADC development is provided, supported by structured data, detailed experimental protocols, and visualizations of the underlying chemical and biological processes.

Introduction: A Multi-Component Linker for Advanced Bioconjugation

The this compound is a sophisticated chemical tool designed to covalently link a biomolecule, such as a monoclonal antibody, to a payload, typically a cytotoxic agent. Its architecture provides a stable, non-cleavable linkage that enhances the therapeutic index of the resulting conjugate by ensuring payload release only after internalization into the target cell. Each component of the linker is designed to impart specific, advantageous properties to the final bioconjugate.

Core Mechanism of Action

The mechanism of action of the this compound can be understood as a two-stage process: the bioconjugation reaction followed by the biological trafficking and payload release.

Bioconjugation Chemistry

The linker possesses two distinct reactive termini, allowing for a sequential and controlled conjugation process.

-

Pentafluorophenyl (Pfp) Ester: This highly reactive group is responsible for the initial conjugation to the biomolecule, typically a monoclonal antibody. The Pfp ester readily reacts with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues on the antibody surface, to form a stable amide bond.[][2] Pfp esters are favored over more traditional N-hydroxysuccinimide (NHS) esters due to their increased resistance to hydrolysis in aqueous media, which can lead to higher conjugation efficiencies and a more homogenous product.[]

-

Aldehyde Group: The terminal aldehyde serves as the attachment point for the payload molecule. This is typically achieved through the formation of a hydrazone or oxime bond by reacting the aldehyde with a hydrazide or aminooxy-functionalized payload, respectively.[3][4] These ligation chemistries are chemoselective and can be performed under mild conditions, preserving the integrity of both the antibody and the payload.

Biological Mechanism of Action in Antibody-Drug Conjugates

Once the ADC is assembled, its mechanism of action follows a well-defined pathway:

-

Circulation and Targeting: The ADC circulates in the bloodstream where the stable, non-cleavable linker protects against premature payload release.[2][5] The monoclonal antibody component of the ADC directs it to specific antigens on the surface of target cells, such as cancer cells.

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[6]

-

Lysosomal Trafficking and Degradation: The internalized ADC is trafficked to the lysosome, an organelle containing a cocktail of degradative enzymes.[2][7]

-

Payload Release: Within the harsh environment of the lysosome, the antibody component of the ADC is completely degraded by proteases.[2][7] This degradation releases the payload, which is still attached to the linker and the amino acid residue (e.g., lysine) from the antibody to which it was originally conjugated.[2][8]

-

Intracellular Action: The released payload-linker-amino acid complex can then exert its cytotoxic effect, leading to the death of the target cell.

Key Components and Their Functions

The specific design of the this compound linker imparts several beneficial properties to the resulting ADC.

| Component | Function | Key Advantages |

| Pentafluorophenyl (Pfp) Ester | Reactive group for conjugation to primary and secondary amines (e.g., lysine on antibodies). | High reactivity, increased stability against hydrolysis compared to NHS esters, leading to potentially higher conjugation efficiency. |

| Phenyl-amido (Ph-amido) | Provides a rigid and stable core to the linker structure. | The amide bond contributes to the overall stability of the linker in circulation. |

| Polyethylene Glycol (PEG3) | A three-unit hydrophilic spacer. | Increases the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life.[9][10][] |

| C2 Alkyl Chain | A two-carbon spacer. | Provides spatial separation between the functional components of the linker, potentially reducing steric hindrance during conjugation. |

| Aldehyde (Ald) | Reactive group for conjugation to hydrazide or aminooxy-functionalized payloads. | Allows for chemoselective ligation under mild conditions, preserving the activity of the payload.[3][4] |

Experimental Protocols

The following section provides a generalized protocol for the synthesis of an ADC using the this compound. Optimization will be required for specific antibodies and payloads.

Two-Step ADC Conjugation Protocol

This protocol involves the initial reaction of the linker with the antibody, followed by the conjugation of the payload.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., phosphate-buffered saline, PBS)

-

This compound

-

Anhydrous, amine-free organic solvent (e.g., dimethyl sulfoxide, DMSO)

-

Hydrazide or aminooxy-functionalized payload

-

Reaction buffers (e.g., PBS at pH 7.2-7.5 for Pfp ester reaction; acetate (B1210297) buffer at pH 4.5-5.5 for hydrazone ligation)

-

Quenching reagent (e.g., Tris buffer)

-

Purification system (e.g., size-exclusion chromatography, SEC)

Procedure:

-

Antibody-Linker Conjugation:

-

Prepare a stock solution of the this compound in DMSO.

-

Adjust the pH of the antibody solution to 7.2-7.5.

-

Add a calculated molar excess of the linker solution to the antibody solution with gentle mixing.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

-

Remove the excess linker by SEC using an appropriate buffer.

-

-

Payload Conjugation:

-

Prepare a stock solution of the hydrazide or aminooxy-functionalized payload in an appropriate solvent.

-

Adjust the pH of the antibody-linker conjugate solution to 4.5-5.5 for hydrazone ligation.

-

Add a molar excess of the payload solution to the antibody-linker solution.

-

Incubate the reaction for 2-16 hours at room temperature.

-

The reaction can be quenched by the addition of a suitable reagent if necessary.

-

-

Purification and Characterization:

-

Purify the resulting ADC using SEC to remove excess payload and other impurities.

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

-

Methods for Determining Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, and its accurate determination is essential.[12]

| Method | Principle | Advantages | Disadvantages |

| UV-Vis Spectroscopy | Measurement of absorbance at two different wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the payload) and calculation of the DAR based on the respective extinction coefficients. | Simple, rapid, and requires standard laboratory equipment. | Requires that the payload has a distinct chromophore and can be prone to interference. |

| Hydrophobic Interaction Chromatography (HIC) | Separation of ADC species based on the increased hydrophobicity imparted by the conjugated payload. The DAR is determined by the relative peak areas. | Provides information on the distribution of different drug-loaded species. | Can be influenced by the conjugation site and the nature of the linker. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of the ADC or its subunits (light and heavy chains) by LC followed by mass determination by MS. The DAR is calculated from the mass difference between the conjugated and unconjugated species.[13] | Highly accurate and provides detailed information on the drug load distribution and conjugation sites. | Requires specialized equipment and expertise. |

Visualizations

Signaling Pathway: Mechanism of Action of an ADC with a Non-Cleavable Linker

Caption: The biological pathway of an ADC from extracellular binding to intracellular payload release and action.

Experimental Workflow: ADC Synthesis and Characterization

Caption: A step-by-step workflow for the synthesis and analysis of an Antibody-Drug Conjugate.

Conclusion

The this compound is a highly versatile and effective linker for the development of robust and stable bioconjugates. Its multi-component design addresses several key challenges in the field of ADCs, including hydrolytic stability, solubility, and controlled payload release. The Pfp ester ensures efficient conjugation to antibodies, while the terminal aldehyde provides a handle for the attachment of a wide range of payloads. The PEG and phenyl-amido components contribute to the overall stability and favorable pharmacokinetic properties of the resulting ADC. This technical guide provides a foundational understanding of the mechanism and application of this linker, offering a valuable resource for researchers and developers in the field of targeted therapeutics.

References

- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 3. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]

- 4. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 6. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 8. books.rsc.org [books.rsc.org]

- 9. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]

- 13. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Non-Cleavable ADC Linkers with PEG Spacers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of non-cleavable antibody-drug conjugate (ADC) linkers that incorporate polyethylene (B3416737) glycol (PEG) spacers. We will delve into the core principles of their design, mechanism of action, and the significant advantages conferred by PEGylation. This document will further explore detailed experimental protocols, present quantitative data for comparative analysis, and visualize key concepts through structured diagrams to support researchers in the field of targeted cancer therapy.

Introduction to Non-Cleavable ADC Linkers

Antibody-drug conjugates are a class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1] The linker, which connects the monoclonal antibody to the payload, is a critical component that dictates the stability, efficacy, and overall therapeutic index of the ADC.[2][3]

Non-cleavable linkers are characterized by their high stability in the bloodstream, lacking a specific chemical or enzymatic trigger for payload release.[4][5] Instead, the release of the cytotoxic drug occurs only after the ADC is internalized by the target cancer cell and trafficked to the lysosome.[] Within the lysosome, complete proteolytic degradation of the antibody backbone liberates the payload, which remains attached to the linker and a single amino acid residue from the antibody.[3] This mechanism ensures that the highly potent drug is released intracellularly, reducing the risk of off-target toxicity.[7]

The Role and Benefits of PEG Spacers in Non-Cleavable Linkers

The incorporation of polyethylene glycol (PEG) spacers into non-cleavable linker designs has emerged as a key strategy to overcome challenges associated with the hydrophobicity of many cytotoxic payloads.[] PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that offers several advantages in ADC development.[8]

Key Benefits of PEGylation:

-

Improved Hydrophilicity and Reduced Aggregation: Many potent cytotoxic drugs are hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from circulation. PEG spacers increase the overall hydrophilicity of the ADC, mitigating aggregation and improving its biophysical properties.[]

-

Enhanced Pharmacokinetics: The hydrophilic nature of PEG reduces non-specific interactions with other proteins and cells, leading to a longer circulation half-life and increased tumor accumulation through the enhanced permeability and retention (EPR) effect.[][9]

-

Increased Drug-to-Antibody Ratio (DAR): By reducing the propensity for aggregation caused by hydrophobic payloads, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody, potentially leading to greater efficacy.[]

-

Improved Therapeutic Window: The enhanced stability and favorable pharmacokinetic profile of PEGylated ADCs can contribute to a wider therapeutic window, allowing for effective tumor killing at doses that are better tolerated.[2]

Quantitative Data on the Impact of PEGylated Non-Cleavable Linkers

The inclusion of PEG spacers in non-cleavable linkers has a quantifiable impact on the performance of ADCs. The following tables summarize representative data from various preclinical studies, highlighting the effects on in vitro cytotoxicity, in vivo efficacy, and pharmacokinetics. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in antibodies, payloads, cell lines, and experimental conditions.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies

| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Reference(s) |

| Non-Cleavable (SMCC) | DM1 | HER2+ (SK-BR-3) | 50-150 | [10] |

| Non-Cleavable PEGylated (Amino-PEG6-C2) | MMAD | M1S1+++ (BxPC3) | 0.3 | [11] |

| Non-Cleavable PEGylated | MMAE | HER2+ (NCI-N87) | 1.8 | [10] |

| Non-Cleavable PEGylated (Longer PEG chain) | MMAE | HER2+ (NCI-N87) | 40.5 | [10] |

Table 2: In Vivo Efficacy of ADCs in Xenograft Models

| Linker Type | Payload | Xenograft Model | Outcome | Reference(s) |

| Non-Cleavable PEGylated (Site I-PEG6-C2) | MMAD | BxPC3 | Significant tumor growth inhibition | [11] |

| Non-Cleavable PEGylated (Site A-PEG6-C2-Aur3377) | Aur3377 | BxPC3 | Significant tumor growth inhibition | [11] |

| Site-Specific Non-Cleavable | MMAD | Ovarian Cancer | Delayed tumor growth | [12] |

| Site-Specific Non-Cleavable | Maytansine | Breast Cancer | Complete tumor regression | [12] |

Table 3: Pharmacokinetic Parameters of ADCs with PEGylated Linkers

| ADC Construct | PEG Length | Clearance Rate | Half-life | Reference(s) |

| Non-PEGylated | N/A | Faster | Shorter | [13] |

| PEGylated | PEG8 | Slower | Longer | [13] |

| PEGylated | PEG12 | Slower | Longer | [13] |

| Non-PEGylated Proticles | N/A | Faster In Vivo Degradation | Lower Blood Values (0.06 ± 0.01 % ID/g 1 h p.i.) | [9] |

| PEGylated Proticles | N/A | Slower In Vivo Degradation | Higher Blood Values (0.23 ± 0.01 % ID/g 1 h p.i.) | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of ADCs with non-cleavable PEGylated linkers.

Synthesis of a Maleimide-PEG-Payload Linker

While a complete de novo synthesis of a specific linker is highly complex and depends on the desired payload and PEG length, a general strategy involves the coupling of a heterobifunctional PEG spacer to the payload. One common approach is to use a PEG spacer with a maleimide (B117702) group at one end for antibody conjugation and a reactive group (e.g., NHS ester or carboxylic acid) at the other end for payload attachment.

Example of a final step in linker synthesis:

A protocol for the synthesis of a maleimide-PEG-DPPE linker provides a relevant example of the chemical steps involved. This involves reacting NHS-PEG-Maleimide with a lipid molecule (DPPE) in the presence of a base like triethylamine (B128534) in a solvent such as chloroform. The product is then purified, often through precipitation and filtration.[14]

Conjugation of a Maleimide-PEG-Payload Linker to an Antibody

This protocol describes the conjugation of a pre-synthesized maleimide-PEG-payload to the cysteine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Maleimide-PEG-Payload linker dissolved in an organic solvent (e.g., DMSO)

-

Quenching reagent: N-acetyl cysteine

-

Buffer for conjugation (e.g., PBS with EDTA, pH 7.0-7.5)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction:

-

To the antibody solution, add a molar excess of the reducing agent (e.g., 10-20 equivalents of TCEP).[15]

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free sulfhydryl groups.[10][15]

-

Remove the excess reducing agent by buffer exchange using a desalting column or dialysis.[10]

-

-

Conjugation Reaction:

-

Adjust the pH of the reduced antibody solution to 7.0-7.5.[16]

-

Add the maleimide-PEG-payload solution to the reduced antibody with gentle mixing. A typical molar ratio is 5-10 fold excess of the linker to the antibody.[17]

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.[16]

-

-

Quenching:

-

Add a molar excess of N-acetyl cysteine to quench any unreacted maleimide groups.[10]

-

Incubate for an additional 15-30 minutes.

-

-

Purification:

-

Purify the resulting ADC from unconjugated linker-payload and other reaction components using size-exclusion chromatography (SEC) or another suitable purification method.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill cancer cells and is a primary indicator of its potency.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

ADC, isotype control ADC, and free payload

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, isotype control ADC, and free payload in cell culture medium.

-

Add the treatments to the cells and incubate for 72-96 hours.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

-

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the rate of premature payload release in plasma.

Materials:

-

ADC

-

Plasma from relevant species (e.g., mouse, rat, human)

-

Incubator at 37°C

-

Analytical method for ADC quantification (e.g., ELISA or LC-MS)

Procedure:

-

Incubation:

-

Incubate the ADC in plasma at 37°C.

-

-

Time Points:

-

Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

-

-

Quantification:

-

Measure the concentration of the intact ADC and/or the amount of released payload at each time point using a validated analytical method. LC-MS is often used to quantify the free drug or drug-linker.[15]

-

-

Data Analysis:

-

Plot the percentage of intact ADC or released payload over time to determine the stability profile. For non-cleavable linkers, the amount of free payload released should be very low.[16]

-

In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor activity of the ADC in a living organism.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Human cancer cell line for tumor implantation

-

ADC, vehicle control, and isotype control ADC

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Animal Grouping and Dosing:

-

Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, and ADC at various doses).

-

Administer the treatments intravenously.

-

-

Tumor Monitoring:

-

Measure the tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.

-

Visualization of Key Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the mechanism of action of ADCs with non-cleavable linkers and a typical experimental workflow.

Mechanism of Action of a Non-Cleavable ADC

References

- 1. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 4. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]

- 5. benchchem.com [benchchem.com]

- 7. purepeg.com [purepeg.com]

- 8. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. broadpharm.com [broadpharm.com]

- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 16. mdpi.com [mdpi.com]

- 17. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

role of PEG3 linker in antibody-drug conjugates

An In-Depth Technical Guide on the Core Role of the PEG3 Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, engineered to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][2] These tripartite molecules consist of a monoclonal antibody (mAb) for target recognition, a cytotoxic payload, and a chemical linker that connects them.[1] The linker is a critical component that profoundly influences the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index.[3][4] Among the various linker technologies, those incorporating polyethylene (B3416737) glycol (PEG) have become instrumental.[3][] This guide provides a detailed examination of the role of short-chain PEG linkers, specifically the three-unit PEG3 linker, in the design and performance of modern ADCs.

The Strategic Importance of PEG Linkers in ADCs

The conjugation of hydrophobic small-molecule drugs to a large antibody can lead to aggregation, reduced solubility, and rapid clearance from circulation, compromising the ADC's efficacy and safety.[6][7] PEG linkers are incorporated to mitigate these challenges. As flexible, hydrophilic spacers, they offer a multitude of benefits:

-

Improved Solubility and Stability: The hydrophilic nature of PEG enhances the overall solubility of the ADC, preventing aggregation issues that can arise from hydrophobic payloads.[2][8][9] This improved stability is crucial for both storage and in vivo performance.[6]

-

Enhanced Pharmacokinetics: PEGylation creates a "hydration shell" around the ADC, increasing its hydrodynamic radius.[7][8] This modification reduces renal clearance and shields the payload from immune recognition, leading to a longer circulation half-life and more sustained drug exposure at the tumor site.[1][3][8][10]

-

Reduced Immunogenicity: By masking the payload and potential immunogenic epitopes, PEG linkers can lower the risk of an undesirable immune response against the conjugate.[3][][8]

-

Higher Drug-to-Antibody Ratio (DAR): Hydrophilic PEG linkers can overcome the solubility limitations of hydrophobic drugs, enabling the attachment of more payload molecules per antibody (a higher DAR) without causing aggregation.[1][3][8] This allows for the delivery of a higher concentration of the cytotoxic agent to target cells.[3]

The PEG3 linker, a monodisperse spacer with three ethylene (B1197577) glycol units, embodies these advantages in a compact form. Its defined length and hydrophilic character provide a balance, improving the physicochemical properties of the ADC without the potential steric hindrance that might be associated with much longer PEG chains.[7][11]

Quantitative Impact of PEG Linkers on ADC Performance

The inclusion and length of a PEG linker quantitatively affect key ADC parameters. While data for a specific PEG3 linker can vary depending on the antibody and payload, the following tables present representative data for ADCs developed with short, hydrophilic linker technologies, providing a relevant benchmark.

Table 1: Physicochemical Characterization of an Anti-HER2 ADC with a Thiol-Reactive Linker

| Parameter | Result | Method |

|---|---|---|

| Average Drug-to-Antibody Ratio (DAR) | ~4 | HIC-HPLC, UPLC-Q-TOF-MS[12] |

| Monomer Purity | >95% | Size Exclusion Chromatography (SEC)[12] |

| In Vitro Stability (% Payload Shed after 14 days in human plasma) | ~3.8% | LC-MS analysis[12] |

Data provides a relevant benchmark for ADCs developed with thiol-based conjugation strategies.[12]

Table 2: In Vitro Cytotoxicity of an Anti-HER2 ADC against Various Cancer Cell Lines

| Cell Line | HER2 Expression | IC50 (nM) |

|---|---|---|

| SK-BR-3 | High | 0.5[12] |

| BT-474 | High | 0.8[12] |

| SK-OV-3 | High | 1.2[12] |

| NCI-N87 | High | 1.5[12] |

| MCF-7 | Low | >1000[12] |

IC50 values indicate the concentration of ADC required to inhibit cell growth by 50% and demonstrate target-specific cytotoxicity.[12]

Table 3: General Impact of PEG Linker Length on ADC Properties

| Linker Length | Effect on Pharmacokinetics (PK) | Effect on Potency & Efficacy |

|---|---|---|

| Short (e.g., PEG2-PEG4) | Faster clearance, shorter half-life. | May retain higher in vitro potency but can have reduced in vivo efficacy due to rapid clearance.[7] |

| Intermediate (e.g., PEG8-PEG12) | Slower clearance, longer half-life. | Often shows a significant improvement in in vivo efficacy with a moderate impact on in vitro potency.[7] |

| Long (e.g., PEG24+) | Significantly prolonged half-life. | Can lead to the highest in vivo efficacy but may also cause a more substantial reduction in in vitro cytotoxicity.[7] |

Experimental Protocols and Methodologies

Detailed and reproducible protocols are essential for the synthesis and evaluation of ADCs. The following sections outline key methodologies for ADCs utilizing functionalized PEG3 linkers.

Protocol 1: Antibody Modification with an Amine-Reactive PEG3 Linker (e.g., Azido-PEG3-Succinimidyl Carbonate)

This protocol describes the modification of lysine (B10760008) residues on a monoclonal antibody.[13]

-

Antibody Preparation:

-

Linker Preparation:

-

Prepare a 10 mM stock solution of Azido-PEG3-succinimidyl carbonate in anhydrous Dimethyl Sulfoxide (DMSO) immediately before use.[13]

-

-

Conjugation Reaction:

-

Quenching and Purification:

Protocol 2: Payload Conjugation via Copper-Free Click Chemistry

This protocol details the attachment of a DBCO-modified payload to the azide-modified antibody from Protocol 1 via a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.[13]

-

Drug-Linker Preparation:

-

Prepare a stock solution of the alkyne-modified drug payload (e.g., DBCO-PEG4-MMAE) in anhydrous DMSO.[13]

-

-

Click Chemistry Reaction:

-

Add a molar excess (typically 1.5- to 3-fold over available azide (B81097) sites) of the drug payload solution to the purified azide-modified antibody.[13]

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[13]

-

-

Final Purification:

-

Purify the final ADC conjugate using size-exclusion chromatography (SEC) or dialysis to remove any unconjugated drug-linker and residual solvent.[12]

-

Protocol 3: ADC Characterization - Average DAR Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the distribution of drug-linker species and calculate the average DAR.[12]

-

System Preparation:

-

Equilibrate an HIC column (e.g., TSKgel Butyl-NPR) with a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).[12]

-

-

Sample Injection:

-

Inject 10-20 µg of the purified ADC onto the column.[12]

-

-

Elution and Detection:

-

Data Analysis:

Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxicity of the ADC.[11][12]

-

Cell Seeding:

-

ADC Treatment:

-

MTT Assay:

-

Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.[12]

-

Add a solubilization solution (e.g., DMSO) to dissolve the crystals.[12]

-

Read the absorbance at 570 nm using a microplate reader.[12]

-

-

IC50 Determination:

-

Plot the cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[12]

-

Visualizing Key Pathways and Workflows

ADC Mechanism of Action

The therapeutic effect of an ADC is contingent on a precise sequence of events, beginning with target recognition and culminating in payload-induced cytotoxicity.

Caption: General mechanism of action for a cleavable-linker ADC.

General ADC Development and Evaluation Workflow

The path from concept to a characterized ADC involves a structured, multi-stage workflow encompassing synthesis, conjugation, and rigorous testing.[11][14]

Caption: A structured workflow for ADC development and evaluation.

Logical Flow for DAR Determination

Determining the drug-to-antibody ratio is a critical quality control step to ensure batch consistency and understand the potential efficacy of the ADC.

References

- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 2. purepeg.com [purepeg.com]

- 3. adcreview.com [adcreview.com]

- 4. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. labinsights.nl [labinsights.nl]

- 9. precisepeg.com [precisepeg.com]

- 10. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. biopharmaboardroom.com [biopharmaboardroom.com]

The Aldehyde Functionality: A Versatile Tool in Bioconjugation Linkers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aldehyde, a simple yet potent functional group, has emerged as a cornerstone in the field of bioconjugation. Its unique reactivity allows for the formation of stable covalent bonds with specific nucleophiles under biocompatible conditions, making it an invaluable tool for linking biomolecules, creating antibody-drug conjugates (ADCs), developing targeted therapies, and constructing advanced biomaterials. This technical guide provides a comprehensive overview of the core principles, quantitative data, and experimental protocols associated with aldehyde-based bioconjugation linkers, with a particular focus on the formation of hydrazone and oxime linkages.

Core Principles of Aldehyde-Based Bioconjugation

The primary utility of aldehydes in bioconjugation stems from their chemoselective reaction with specific amine-containing nucleophiles, most notably hydrazines and aminooxy groups, to form hydrazones and oximes, respectively.[1][2][3][4][5] These reactions are highly specific, minimizing side reactions with other functional groups present in complex biological molecules.

Aldehydes are generally more reactive than ketones due to reduced steric hindrance, making them preferred electrophiles for bioconjugation.[1][6] The resulting imine-type bonds (C=N) in hydrazones and oximes exhibit varying degrees of stability, a feature that can be strategically exploited for different applications.[2][7] Oximes are generally more stable towards hydrolysis than hydrazones, making them ideal for applications requiring long-term stability.[2][8][9] Conversely, the reversible nature of hydrazone bonds under acidic conditions can be advantageous for controlled drug release applications.[2][7]

Introduction of Aldehyde Functionality into Biomolecules

A prerequisite for aldehyde-based bioconjugation is the presence of an aldehyde group on one of the biomolecules. Several methods have been developed to introduce this functionality site-specifically:

-

Periodate Oxidation: This is a common method for introducing aldehydes into glycoproteins and antibodies by oxidizing vicinal diols in carbohydrate moieties.[10] N-terminal serine and threonine residues can also be selectively oxidized to generate aldehydes.[10]

-

Enzymatic Methods: Enzymes like galactose oxidase can be used to oxidize terminal galactose residues in glycoproteins to create aldehydes.[10] The formylglycine-generating enzyme (FGE) can convert a specific cysteine residue within a consensus peptide sequence (the "aldehyde tag") into a formylglycine residue, which contains a reactive aldehyde.[4]

-

Genetic Encoding of Unnatural Amino Acids: Proteins can be engineered to incorporate unnatural amino acids containing aldehyde or ketone functionalities.[5]

-

Chemical Modification: Various chemical methods exist to functionalize peptides and proteins with aldehyde or keto groups, often through solid-phase synthesis or by modifying existing amino acid side chains.[11]

Quantitative Data on Aldehyde-Based Bioconjugation Reactions

The efficiency and outcome of bioconjugation reactions are critically dependent on reaction kinetics and equilibrium. The following tables summarize key quantitative data for hydrazone and oxime ligations.

| Reactants | Linkage | Catalyst (Concentration) | pH | Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) | Equilibrium Constant (Keq) (M⁻¹) | Reference(s) |

| 6-hydrazinopyridyl-peptide + Benzaldehyde (B42025) | Hydrazone | None | 4.5 | 3.0 ± 0.3 | - | [1][6] |

| 6-hydrazinopyridyl-peptide + Benzaldehyde | Hydrazone | None | 7.0 | 2.6 ± 0.1 | (0.88 ± 0.04) x 10⁶ | [1][6] |

| 6-hydrazinopyridyl-peptide + Benzaldehyde | Hydrazone | Aniline (B41778) (10 mM) | 7.0 | 190 ± 10 | (0.23 ± 0.02) x 10⁶ | [1][6] |

| 6-hydrazinopyridyl-peptide + Benzaldehyde | Hydrazone | Aniline (100 mM) | 7.0 | 2,000 ± 100 | (0.40 ± 0.02) x 10⁶ | [1][6] |

| Aminooxyacetyl-peptide + Benzaldehyde | Oxime | Aniline (100 mM) | 7.0 | 8.2 ± 1.0 | >10⁸ | [1][6] |

| Decanal + N-amino-N'-1-octylguanidine (AOG) | Hydrazone | None | 7.4 | - | - | [12] |

| Pseudo first-order rate constant for the above reaction | Hydrazone | None | 7.4 | 5.6 ± 1.6 × 10⁻⁴ to 9.8 ± 1.0 × 10⁻⁴ s⁻¹ | - | [12] |

Table 1: Reaction Kinetics and Equilibrium Constants for Hydrazone and Oxime Ligations.

| Conjugate Type | Condition | Hydrolysis Rate Constant (k⁻¹) (s⁻¹) | Half-life | Reference(s) |

| Methylhydrazone | pD 7.0 | ~1.8 x 10⁻⁵ | ~10.7 hours | [8] |

| Acetylhydrazone | pD 7.0 | ~9.0 x 10⁻⁶ | ~21.4 hours | [8] |

| Semicarbazone | pD 7.0 | ~4.8 x 10⁻⁶ | ~40.1 hours | [8] |

| Oxime | pD 7.0 | ~3.0 x 10⁻⁸ | ~267 days | [8] |

| Hydrazone Linkage (HYNIC-HSA with p-19F-benzaldehyde) | pH 7.0, room temp. | Stable for at least 20 hours | > 20 hours | [1][6] |

Table 2: Hydrolytic Stability of Hydrazone and Oxime Linkages.

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation experiments. The following are generalized protocols for hydrazone and oxime ligations.

General Protocol for Aniline-Catalyzed Hydrazone Ligation

This protocol is based on the reaction between a 6-hydrazinopyridyl-functionalized peptide and benzaldehyde.[1][6]

Reagent Preparation:

-

Peptide Stock Solution: Prepare a 2 mM stock solution of the 6-hydrazinopyridyl-functionalized peptide in 0.1 M sodium phosphate (B84403) buffer, pH 7.0.

-

Aldehyde Stock Solution: Prepare a 2 mM stock solution of benzaldehyde in the same phosphate buffer.

-

Aniline Catalyst Stock Solution: Prepare a 200 mM stock solution of aniline in the same phosphate buffer.

Ligation Reaction:

-

In a microcentrifuge tube, combine the peptide stock solution, benzaldehyde stock solution, and aniline stock solution to achieve the desired final concentrations (e.g., 100 µM peptide, 100 µM benzaldehyde, and 10-100 mM aniline).

-

Adjust the final volume with 0.1 M sodium phosphate buffer, pH 7.0.

-

Incubate the reaction mixture at room temperature.

-

Monitor the reaction progress by RP-HPLC, following the disappearance of reactants and the appearance of the hydrazone product (detection at 220 nm and 350 nm).

Purification:

-

Once the reaction is complete, the hydrazone conjugate can be purified by preparative RP-HPLC.

-

The collected fractions are then lyophilized to obtain the purified product.

General Protocol for Aniline-Catalyzed Oxime Ligation

This protocol is suitable for conjugating an aminooxy-functionalized molecule to an aldehyde-containing biomolecule.

Reagent Preparation:

-

Aldehyde/Ketone Biomolecule Stock Solution: Prepare a stock solution of the aldehyde or ketone-functionalized molecule in a suitable reaction buffer (e.g., 10 mM in PBS, pH 6.0-7.4).

-

Aminooxy Reagent Stock Solution: Prepare a stock solution of the aminooxy-containing reagent (e.g., 2-(aminooxy)-2-methylpropanoic acid hydrochloride) in the same buffer (e.g., 100 mM).

-

Aniline Catalyst Stock Solution: Prepare a stock solution of the aniline catalyst in the same buffer or an organic co-solvent (e.g., 200 mM in DMF).

Ligation Reaction:

-

In a reaction vessel, combine the aldehyde/ketone-functionalized molecule (1 equivalent) with the aminooxy reagent (1.5-5 equivalents).

-

Add the aniline catalyst to a final concentration of 10-100 mM.

-

Adjust the final volume with the reaction buffer.

-

Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.

-

Monitor the reaction progress using analytical techniques such as HPLC or mass spectrometry.

Quenching and Purification:

-

Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of a simple aldehyde or ketone like acetone.

-

Purify the oxime conjugate using an appropriate method such as size-exclusion chromatography (e.g., NAP-5 column), dialysis, or preparative HPLC.

Visualization of Key Processes

Diagrams illustrating the reaction mechanisms and experimental workflows provide a clear visual understanding of the processes involved.

Conclusion

The aldehyde functionality provides a robust and versatile platform for bioconjugation. The ability to form stable hydrazone and oxime linkages with high chemoselectivity under mild, aqueous conditions has cemented its importance in modern drug development and biological research. By understanding the core principles, leveraging the quantitative data on reaction kinetics and stability, and adhering to optimized experimental protocols, researchers can effectively harness the power of aldehyde-based linkers to create novel and impactful bioconjugates. The continued development of new catalysts and methods for introducing aldehydes into biomolecules will undoubtedly expand the scope and utility of this powerful chemical tool.

References

- 1. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 4. Aldehyde tag - Wikipedia [en.wikipedia.org]

- 5. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Ald-Ph-amido-PEG3-C2-Pfp Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Ald-Ph-amido-PEG3-C2-Pfp ester, a non-cleavable ADC linker containing a three-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This document is intended to serve as a valuable resource for researchers in drug development, offering detailed experimental protocols and critical data for the effective handling and application of this linker.

Executive Summary

This compound is a key component in the synthesis of antibody-drug conjugates (ADCs). Its solubility and stability are paramount to ensure consistent and reproducible conjugation outcomes. This guide outlines the expected solubility in various solvents and the stability profile, particularly concerning hydrolysis of the pentafluorophenyl (PFP) ester. PFP esters are known for their enhanced stability in aqueous solutions compared to other active esters like N-hydroxysuccinimide (NHS) esters, making them a superior choice for bioconjugation.[2][3]

Chemical Structure and Properties

-

IUPAC Name: 2,3,4,5,6-Pentafluorophenyl 3-(2-(2-(2-(4-formylbenzamido)ethoxy)ethoxy)ethoxy)propanoate

-

Molecular Formula: C23H22F5NO7[4]

-

Molecular Weight: 519.42 g/mol

Solubility Profile

Table 1: Predicted Qualitative Solubility

| Solvent Type | Solvent Examples | Predicted Solubility | Rationale |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Tris Buffer | Limited to Moderate | The PEG3 chain imparts some hydrophilicity. However, the aromatic and PFP ester groups may limit extensive solubility. Solubility is expected to decrease with increasing salt concentration.[9] |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These are recommended solvents for dissolving PFP esters and similar PEGylated linkers prior to use in aqueous reactions.[10][11] |

| Chlorinated Solvents | Dichloromethane (DCM) | High | Often used for dissolving similar organic molecules. |

| Polar Protic Solvents | Ethanol, Methanol | Moderate | The molecule is expected to have some solubility due to the PEG chain. |

| Nonpolar Solvents | Hexane, Toluene | Low | The overall polarity of the molecule is too high for significant solubility in nonpolar solvents. |

Stability Profile

The stability of this compound is primarily determined by the susceptibility of the PFP ester to hydrolysis. PFP esters are significantly more resistant to hydrolysis than NHS esters, which is a key advantage for bioconjugation reactions in aqueous media.[2][12]

Hydrolytic Stability

The principal degradation pathway is the hydrolysis of the PFP ester to the corresponding carboxylic acid and pentafluorophenol.[10] This reaction is catalyzed by hydroxide (B78521) ions and therefore, the rate of hydrolysis increases with higher pH.[9][10] For optimal conjugation with primary amines, a pH range of 7.2 to 8.5 is generally recommended, which provides a balance between amine reactivity and ester stability.[10]

Table 2: Factors Influencing PFP Ester Stability

| Parameter | Condition | Effect on Stability | Rationale |

| pH | < 7.0 | High Stability | Lower concentration of hydroxide ions results in a slower rate of hydrolysis. |

| 7.2 - 8.5 | Moderate Stability | Optimal range for amine conjugation, with a manageable rate of hydrolysis.[10] | |

| > 8.5 | Low Stability | Increased hydroxide concentration significantly accelerates hydrolysis.[10] | |

| Temperature | -20°C (Storage) | High Stability | Recommended storage condition to minimize degradation.[10][11] |

| Room Temperature | Moderate Stability | Suitable for short-term handling and reaction setup. | |

| Elevated Temperatures | Low Stability | Increased temperature accelerates the rate of hydrolysis. | |

| Solvent | Anhydrous Organic Solvents (DMSO, DMF) | High Stability | Absence of water prevents hydrolysis. Stock solutions should be prepared fresh.[10] |

| Aqueous Buffers | Lower Stability | The presence of water allows for hydrolysis, the rate of which is pH-dependent. |

Potential Degradation Pathways

The primary degradation pathway involves the hydrolysis of the ester bond. Other components of the molecule, such as the amide and ether linkages, are generally stable under typical bioconjugation conditions.

Caption: Primary degradation pathway of this compound.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility.

Materials:

-

This compound

-

Selected aqueous buffer (e.g., PBS, pH 7.4)

-

Vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer.

-

Tightly cap the vial and place it on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).

-

Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, visually confirm the presence of undissolved solid.

-

Centrifuge the suspension to pellet the excess solid.

-

Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard calibration curve.

Caption: Workflow for determining thermodynamic solubility.

Protocol for Assessing Hydrolytic Stability by HPLC

This protocol monitors the degradation of the PFP ester over time in an aqueous buffer.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Aqueous buffer of desired pH (e.g., PBS at pH 7.4, 8.0, and 8.5)

-

Thermostatted incubator or water bath

-

HPLC system with a UV detector

-

HPLC vials

Procedure:

-

Prepare a concentrated stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF immediately before use.[10]

-

Initiate the stability study by diluting the stock solution into the pre-warmed aqueous buffer to a final concentration (e.g., 1 mM).

-

Maintain the solution at a constant temperature (e.g., 37°C).

-

At various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately transfer the aliquot to an HPLC vial, which may contain a quenching solution (e.g., mobile phase with a low pH) to stop further degradation.

-

Analyze the samples by HPLC, monitoring the disappearance of the peak corresponding to the intact this compound and the appearance of the hydrolyzed carboxylic acid peak.

-

Plot the percentage of the remaining intact ester against time to determine the hydrolysis rate and half-life.

Caption: Experimental workflow for HPLC-based stability assessment.

Conclusion

This compound offers a favorable stability profile for ADC development due to the enhanced hydrolytic resistance of the PFP ester. Its solubility in common polar aprotic solvents facilitates its use in conjugation reactions. For optimal results, it is crucial to handle the compound in anhydrous conditions for storage and stock solution preparation and to carefully control the pH during aqueous reactions. The protocols provided in this guide will enable researchers to precisely determine the solubility and stability parameters of this linker for their specific applications, ensuring robust and reproducible outcomes in the development of novel ADCs.

References

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. benchchem.com [benchchem.com]

- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 4. precisepeg.com [precisepeg.com]

- 5. guidechem.com [guidechem.com]

- 6. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 7. chempep.com [chempep.com]

- 8. creativepegworks.com [creativepegworks.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. benchchem.com [benchchem.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

An In-Depth Technical Guide to Ald-Ph-amido-PEG3-C2-Pfp Ester for Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ald-Ph-amido-PEG3-C2-Pfp ester, a heterobifunctional linker designed for the development of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). This document details the linker's core components, its mechanism of action in bioconjugation, and protocols for its application, supported by comparative data and visualizations to facilitate understanding and implementation in a research and development setting.

Introduction to this compound

This compound is a non-cleavable linker that plays a crucial role in covalently attaching a cytotoxic payload to a targeting moiety, such as a monoclonal antibody.[1][2][3][4] Its structure is meticulously designed with three key functional components: an aldehyde group for reaction with the drug molecule, a polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (Pfp) ester for conjugation to the antibody. The non-cleavable nature of this linker ensures that the payload is only released upon the complete degradation of the antibody within the target cell, which can enhance stability and reduce off-target toxicity.[5]

The strategic inclusion of a PEG3 spacer enhances the solubility and stability of the resulting ADC.[6] PEGylation can mask the hydrophobicity of the payload, potentially allowing for a higher drug-to-antibody ratio (DAR) without inducing aggregation, and can prolong the circulation half-life of the conjugate.[6][7]

Core Components and Mechanism of Action

The functionality of this compound is derived from its distinct chemical moieties:

-

Pentafluorophenyl (Pfp) Ester: This amine-reactive group facilitates the formation of a stable amide bond with primary or secondary amines, such as the lysine (B10760008) residues on the surface of an antibody.[8] Pfp esters are known for their enhanced stability towards hydrolysis in aqueous environments compared to more common N-hydroxysuccinimide (NHS) esters, which can lead to more efficient and reproducible conjugation reactions.[8]

-

Aldehyde Group: This functional group serves as a reactive handle for the conjugation of a payload.[9] The aldehyde can react with various nucleophiles, most commonly hydrazide or aminooxy groups, to form stable hydrazone or oxime linkages, respectively. This bioorthogonal reaction is highly specific and can be performed under mild conditions.[10]

-

PEG3 Spacer: The triethylene glycol spacer provides a hydrophilic and flexible linkage between the antibody and the payload. This can improve the overall solubility of the ADC, prevent aggregation, and potentially shield the payload from the systemic circulation, thereby improving its pharmacokinetic profile.[1][11]

The overall workflow for creating an ADC using this linker involves a two-step process. First, the Pfp ester end of the linker is reacted with the antibody. In the second step, the aldehyde group of the antibody-linker conjugate is reacted with a payload containing a compatible functional group.

Quantitative Data Presentation

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following tables provide a comparative summary of the performance of Pfp esters and relevant conjugation chemistries based on available data for analogous systems.

Table 1: Comparison of Amine-Reactive Esters

| Feature | Pfp Ester | NHS Ester |

| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester |

| Target | Primary and secondary amines | Primary amines |

| Bond Formed | Amide | Amide |

| Optimal pH Range | 7.2 - 9.0 | 7.2 - 8.5 |

| Hydrolytic Stability | More stable than NHS esters | Prone to hydrolysis, especially at higher pH |

| Key Advantage | Higher resistance to hydrolysis, leading to potentially more efficient reactions | Well-established chemistry with a wide variety of available reagents |

Table 2: Hydrolysis Half-life of NHS Esters in Aqueous Solution

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

| Pfp esters are reported to be less susceptible to hydrolysis than their NHS counterparts. |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of Pfp esters and aldehyde-reactive chemistry for the synthesis and characterization of ADCs.

Protocol for Antibody-Linker Conjugation using Pfp Ester

This protocol outlines the steps for conjugating an amine-reactive Pfp ester linker to an antibody.

Materials:

-

Antibody (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer (e.g., PBS, pH 7.2-8.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

-

-

Linker Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution while gently vortexing. The final concentration of the organic solvent should ideally be below 10% to avoid denaturation of the antibody.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature may need to be determined empirically.

-

-

Quenching (Optional):

-

To terminate the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.

-

-

Purification:

-